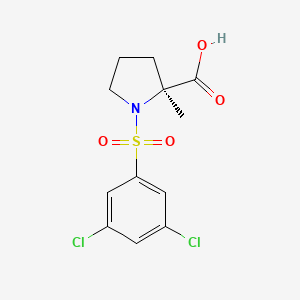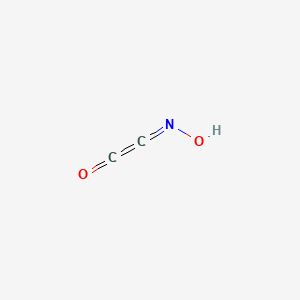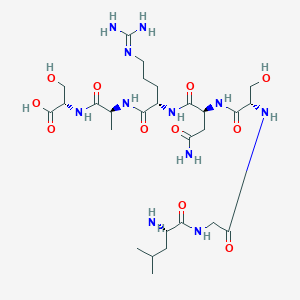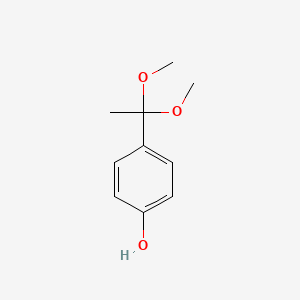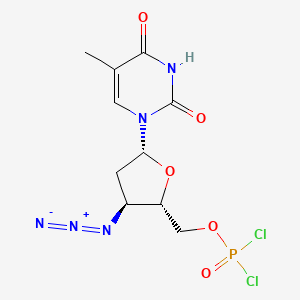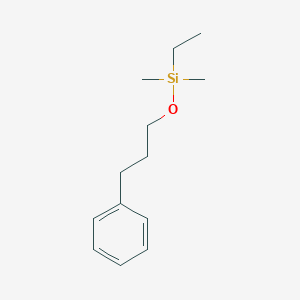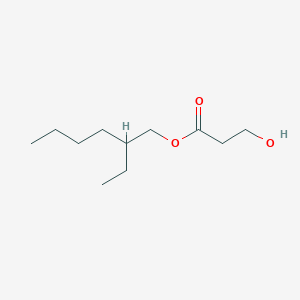![molecular formula C18H16O3S B14259841 1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one CAS No. 215173-03-8](/img/structure/B14259841.png)
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one is a complex organic compound with a unique structure that includes an oxirane (epoxide) ring and a thioxanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one typically involves multiple steps. One common method includes the reaction of thioxanthone with epichlorohydrin in the presence of a base to form the oxirane ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can target the thioxanthene core, modifying its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one involves its interaction with molecular targets through the oxirane ring and thioxanthene core. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thioxanthene core can interact with specific receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7,7-Dimethyl-2-(2-(oxiran-2-yl-methoxy)ethyl)-3-oxatricyclo[4.1.1.02,4]octane : Contains an oxirane ring and a tricyclic core .
(S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Similar in structure but with a chromenone core instead of thioxanthene.
Uniqueness
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one is unique due to its combination of an oxirane ring and a thioxanthene core, which imparts distinct chemical and biological properties
Properties
CAS No. |
215173-03-8 |
|---|---|
Molecular Formula |
C18H16O3S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,3-dimethyl-2-(oxiran-2-ylmethoxy)thioxanthen-9-one |
InChI |
InChI=1S/C18H16O3S/c1-10-7-15-16(11(2)18(10)21-9-12-8-20-12)17(19)13-5-3-4-6-14(13)22-15/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
IARKCUNANJTUAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1OCC3CO3)C)C(=O)C4=CC=CC=C4S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
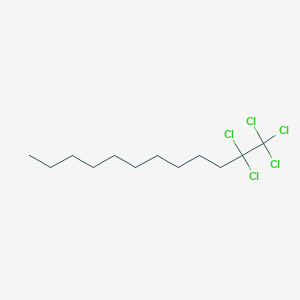
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
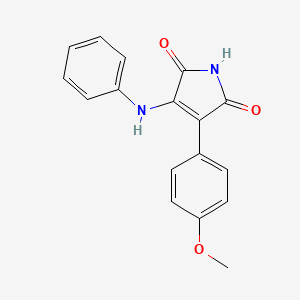
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

